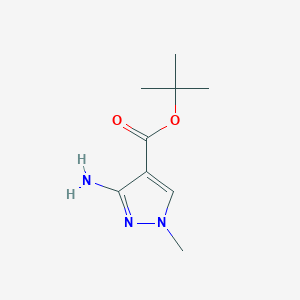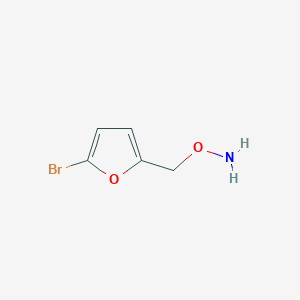amine](/img/structure/B13540285.png)
[2-(2-Bromo-3-fluorophenyl)ethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-3-fluorophenyl)ethylamine: is a chemical compound with the following structure:
CH3CH2N(CH3)C(C(F)Br)H
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound typically involves Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. In this case, the boron reagent (organoboron compound) plays a crucial role. Several classes of boron reagents have been developed for SM coupling, including arylboronic acids, arylboronate esters, and alkylboron compounds . The specific synthetic route for 2-(2-Bromo-3-fluorophenyl)ethylamine would involve coupling an appropriate boron reagent with the corresponding halide.
Industrial Production Methods: While industrial-scale production methods may vary, the use of boron-based coupling reactions remains a common approach. Optimization of reaction conditions, catalysts, and reagent selection ensures efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Reduction: Reduction of the halide or imine functionality.
Oxidation: Oxidation of the amine group to an imine or amide.
Cross-coupling: As mentioned earlier, SM coupling with boron reagents.
Boron Reagents: Arylboronic acids, boronate esters, or alkylboron compounds.
Halides: Bromides or fluorides.
Catalysts: Palladium-based catalysts.
Major Products: The major products depend on the specific reaction conditions. For example, coupling with an arylboronic acid could yield the desired compound.
Applications De Recherche Scientifique
Chemistry and Biology:
Chemical Probes: Researchers use similar compounds as chemical probes to study biological processes.
Medicinal Chemistry: Exploration of potential drug candidates.
Pharmaceuticals: Investigation of pharmacological properties.
Materials Science:
Mécanisme D'action
The compound’s mechanism of action would depend on its specific targets. Further research is needed to elucidate its precise effects.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, it’s essential to compare its properties, reactivity, and applications with related structures.
Remember that this compound’s unique features lie in its combination of bromine, fluorine, and the ethylamine group
Propriétés
Formule moléculaire |
C9H11BrFN |
|---|---|
Poids moléculaire |
232.09 g/mol |
Nom IUPAC |
2-(2-bromo-3-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-12-6-5-7-3-2-4-8(11)9(7)10/h2-4,12H,5-6H2,1H3 |
Clé InChI |
DFQMHGBZKLCAAD-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=C(C(=CC=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)

![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)


![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)



